1-Chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene
CAS No.: 78525-36-7
Cat. No.: VC8000589
Molecular Formula: C26H16Cl4
Molecular Weight: 470.2 g/mol
* For research use only. Not for human or veterinary use.
![1-Chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene - 78525-36-7](/images/structure/VC8000589.png)
Specification
CAS No. | 78525-36-7 |
---|---|
Molecular Formula | C26H16Cl4 |
Molecular Weight | 470.2 g/mol |
IUPAC Name | 1-chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene |
Standard InChI | InChI=1S/C26H16Cl4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16H |
Standard InChI Key | QKNWDMAINNAYLQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl |
Canonical SMILES | C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
1-Chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene has the molecular formula , corresponding to a molecular weight of 470.2 g/mol . The structure comprises a central benzene ring substituted at the 1-position with a chlorine atom and at the 4-position with an ethenyl group branching into three 4-chlorophenyl rings. This arrangement creates a highly conjugated system, influencing its electronic and steric properties .
Stereoelectronic Features
The tris(4-chlorophenyl)ethenyl group introduces significant steric bulk and electron-withdrawing effects due to the chlorine substituents. This configuration enhances the compound’s stability against electrophilic aromatic substitution while promoting π-π stacking interactions in solid-state structures .
Physicochemical Properties
Thermal Characteristics
While explicit melting or boiling points are unavailable, analogous chlorinated diaryl ethenes exhibit high thermal stability. For instance, 1-chloro-4-[2-(4-chlorophenyl)ethynyl]benzene (CAS 1820-42-4) has a boiling point of 352.3°C, implying similar robustness for the target compound .
Applications and Research Utility
Organic Synthesis
This compound serves as a precursor for advanced materials, including liquid crystals and conductive polymers. Its rigid, planar structure facilitates alignment in mesophases, making it valuable in optoelectronic device research .
Environmental and Toxicological Considerations
As a polychlorinated aromatic hydrocarbon, potential environmental persistence and bioaccumulation warrant caution. Related compounds, such as DDT metabolites, exhibit moderate toxicity via ingestion and mutagenic effects . While specific toxicological data for this compound are lacking, handling protocols emphasize use by qualified personnel in controlled settings .
Future Research Directions
Synthetic Optimization
Developing atom-economical routes using catalytic asymmetric synthesis could enhance access to enantiomerically pure derivatives for pharmaceutical applications .
Environmental Impact Studies
Systematic ecotoxicological assessments are critical to evaluate biodegradation pathways and ecological risks, particularly given the persistence of chlorinated aromatics .
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